NGP555 - 1058170-45-8

NGP555

Catalog Number: EVT-8201473
CAS Number: 1058170-45-8
Molecular Formula: C23H23FN4S
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

NGP555 was developed as part of a series of compounds aimed at improving the pharmacological profile of gamma-secretase modulators. Its classification as a gamma-secretase modulator indicates its role in influencing the enzymatic activity of gamma-secretase, a multi-subunit protease complex involved in cleaving various membrane proteins, including amyloid precursor protein and Notch. The modulation of this enzyme is crucial for reducing the levels of pathogenic amyloid-beta peptides, particularly Aβ42, which has been linked to neurodegeneration in Alzheimer's disease .

Synthesis Analysis

The synthesis of NGP555 involves several key steps that focus on optimizing its chemical structure for enhanced bioavailability and efficacy. The compound is derived from a scaffold that incorporates polar arylimidazole units, which are essential for its interaction with gamma-secretase.

Key Synthesis Parameters:

  • Starting Materials: The synthesis begins with readily available aryl and imidazole derivatives.
  • Reagents: Common reagents include coupling agents and solvents that facilitate the formation of the desired chemical bonds.
  • Conditions: Reactions are typically carried out under controlled temperature and pH conditions to maximize yield and purity.
  • Purification: Post-synthesis, compounds are purified using techniques such as column chromatography or recrystallization to ensure high-quality final products.

The design process emphasizes modifications that enhance solubility and brain penetration. For instance, while many gamma-secretase modulators incorporate methoxy groups for solubility, NGP555 utilizes a fluoro group to retain potency while avoiding undesirable metabolic pathways associated with methoxy-containing compounds .

Molecular Structure Analysis

NGP555 exhibits a complex molecular structure characterized by multiple rings that confer specific pharmacological properties.

Structural Features:

  • Rings: The compound consists of four coplanar rings arranged in a "hockey stick" shape, which is optimal for docking at the gamma-secretase complex.
  • Functional Groups: The presence of polar and lipophilic groups enhances its binding affinity and selectivity towards gamma-secretase.
  • Docking Sites: Computational docking studies suggest that NGP555 preferentially binds between PEN-2 and transmembrane domains of presenilin 1 (PS1), influencing its enzymatic activity .

The molecular formula and mass data indicate that NGP555 has favorable physicochemical properties conducive to its function as a drug candidate.

Chemical Reactions Analysis

NGP555 participates in several chemical reactions primarily related to its interaction with gamma-secretase.

Key Reactions:

  • Gamma-Secretase Modulation: NGP555 alters the cleavage pattern of amyloid precursor protein without inhibiting essential ε-site functions necessary for processing other substrates like Notch.
  • Biomarker Shifts: In preclinical studies, administration of NGP555 resulted in a significant reduction in Aβ42 levels while promoting an increase in less pathogenic forms such as Aβ37 and Aβ38 .

These reactions underline the compound's potential to modify disease progression by shifting the balance of amyloid-beta production.

Mechanism of Action

The mechanism by which NGP555 exerts its effects involves allosteric modulation of gamma-secretase activity.

Mechanistic Insights:

  • Binding Dynamics: NGP555 binds at an allosteric site on the gamma-secretase complex, affecting the interaction between PEN-2 and presenilin 1.
  • Catalytic Activity Modulation: This binding leads to an allosteric effect on the catalytic site, altering substrate conformation and cleavage efficiency.
  • In Vivo Efficacy: Studies demonstrate that chronic administration results in reduced amyloid plaque formation in transgenic mouse models, supporting its role in modulating amyloid pathology .
Physical and Chemical Properties Analysis

NGP555 possesses several notable physical and chemical properties that enhance its suitability as a therapeutic agent.

Properties:

  • Solubility: Exhibits good solubility profiles conducive to oral administration.
  • Stability: Demonstrates stability under physiological conditions, which is critical for maintaining efficacy over time.
  • Blood-Brain Barrier Penetration: Shows excellent penetration capabilities with a brain-to-plasma ratio close to 1, indicating effective delivery to central nervous system targets .

These properties are essential for ensuring therapeutic effectiveness while minimizing side effects.

Applications

The primary application of NGP555 lies in its potential use as a therapeutic agent for Alzheimer's disease.

Scientific Applications:

  • Alzheimer's Disease Treatment: By modulating amyloid-beta production, NGP555 aims to slow cognitive decline associated with Alzheimer's disease.
  • Research Tool: It serves as a valuable tool for studying gamma-secretase biology and developing further modulators with improved profiles.
  • Preclinical Studies: Ongoing research focuses on understanding long-term effects and safety profiles in various animal models .
Introduction to NGP555 in Alzheimer’s Disease Research

Role of Amyloid-β Pathology in Alzheimer’s Disease Pathogenesis

Alzheimer’s disease is neuropathologically defined by extracellular amyloid plaques composed primarily of amyloid-beta (Aβ) peptides and intracellular neurofibrillary tangles of hyperphosphorylated tau. The amyloid cascade hypothesis posits that Aβ accumulation initiates a pathological cascade leading to synaptic dysfunction, neuroinflammation, and cognitive decline. Aβ peptides derive from the sequential proteolytic cleavage of amyloid precursor protein by β-secretase and γ-secretase. The latter enzyme generates Aβ peptides of varying lengths, with Aβ42 being highly aggregation-prone and a primary component of senile plaques. In contrast, shorter isoforms like Aβ38 and Aβ40 are less amyloidogenic [1] [6].

Genetic evidence strongly supports Aβ’s central role: mutations in amyloid precursor protein, presenilin-1, and presenilin-2 (components of γ-secretase) increase Aβ42 production or alter the Aβ42/Aβ40 ratio, causing early-onset familial Alzheimer’s disease. Biochemically, Aβ42 monomers self-assemble into oligomers, protofibrils, and mature fibrils. Soluble Aβ oligomers exhibit potent neurotoxicity by disrupting synaptic plasticity, inducing oxidative stress, and activating microglial-mediated inflammation [3] [9]. Critically, Aβ42 accumulation precedes clinical symptoms by decades, making its reduction a key prophylactic strategy.

Table 1: Key Amyloid-Beta Isoforms in Alzheimer’s Disease Pathogenesis

IsoformRelative AbundanceAggregation PropensityPathological Significance
Aβ42LowHighPrimary plaque component; highly toxic
Aβ40HighModerateLess toxic; may inhibit Aβ42 aggregation
Aβ38ModerateLowNon-amyloidogenic; potential protective role
Aβ43Very lowVery highHighly amyloidogenic; seeds plaque formation

Historical Development of γ-Secretase Modulators as Therapeutic Agents

Initial therapeutic efforts focused on γ-secretase inhibitors, which globally block enzyme activity. Compounds like semagacestat and avagacestat reduced Aβ but failed clinically due to mechanism-based toxicities from inhibition of Notch signaling—a pathway critical for gastrointestinal and hematopoietic cell differentiation. Adverse events included gastrointestinal hemorrhages, skin cancers, and paradoxical cognitive worsening [6] [7].

This led to the conceptual shift toward γ-secretase modulators, which subtly alter—rather than abolish—enzyme activity. First-generation GSMs emerged unexpectedly from nonsteroidal anti-inflammatory drugs like ibuprofen and sulindac sulfide, which selectively lowered Aβ42 while increasing Aβ38. However, these compounds had weak potency (Aβ42 IC~50~ > 100 μM), poor blood-brain barrier penetration, and cyclooxygenase-related side effects. The NSAID-derived tarenflurbil failed in Phase III trials due to insufficient efficacy [1] [6].

Second-generation GSMs were designed to overcome these limitations:

  • Carboxylic acid-containing GSMs: Improved potency but retained potential off-target effects.
  • Heterocyclic GSMs (e.g., E2012, BMS-932481): Featured distinct chemical scaffolds with nanomolar potency but encountered toxicity issues linked to their structural moieties [3] [6]. These compounds shared a mechanism of action involving allosteric modulation of γ-secretase’s substrate processing, shifting cleavage from Aβ42 toward shorter peptides without inhibiting Notch proteolysis [6].

Table 2: Evolution of γ-Secretase Modulators in Alzheimer’s Disease Therapeutics

GenerationRepresentative CompoundsPotency (Aβ42 IC~50~)Key Limitations
First (NSAID-derived)Tarenflurbil, Ibuprofen200–300 μMLow BBB penetration; COX inhibition
Second (Heterocyclic)E2012, BMS-93248110–100 nMStructure-based toxicities; narrow therapeutic window
Novel HeterocyclicNGP5559–29 nMImproved safety profile; sustained Aβ42 reduction

NGP555 as a Novel Heterocyclic γ-Secretase Modulator: Rationale for Development

NGP555 (molecular weight: 406.52 g/mol; CAS: 1304630-27-0) is a clinical-stage heterocyclic γ-secretase modulator developed to address the limitations of prior GSMs. Its molecular structure features a fused bicyclic heteroaromatic core, optimized for enhanced blood-brain barrier permeability and reduced off-target interactions [3] [4]. Preclinical studies demonstrate nanomolar potency:

  • In vitro: Reduces Aβ42 by 50% at 9 nM in CHO cells expressing human amyloid precursor protein, while increasing Aβ38 [4].
  • In vivo: Achieves brain-to-plasma ratios of ~0.93 in mice, confirming central nervous system exposure [4].

NGP555’s mechanism involves binding γ-secretase’s allosteric sites, altering conformational dynamics to favor production of shorter Aβ peptides (Aβ37, Aβ38) over Aβ42. This is evidenced by:

  • Increased Aβ38/Aβ42 ratio in rat cerebrospinal fluid (1.87–15 mg/kg doses) [3].
  • Prevention of amyloid plaque deposition in Tg2576 Alzheimer’s disease mouse models after chronic dosing [1].

Notably, NGP555 avoids γ-secretase inhibitor-like effects:

  • Notch sparing: No reduction in Notch intracellular domain formation or goblet cell hyperplasia in rat intestines at 150 mg/kg [3].
  • Cognitive protection: Tg2576 mice treated with NGP555 (25 mg/kg) for 30 days showed >65% less decline in Y-maze spatial working memory tests compared to untreated transgenic controls [3].

Biomarker studies in healthy volunteers confirmed target engagement: a 14-day oral dosing trial demonstrated dose-dependent increases in cerebrospinal fluid Aβ37 and Aβ38, with concomitant reductions in Aβ42. This biomarker shift—indicative of altered γ-secretase processivity—supports NGP555’s potential as a disease-modifying agent for early Alzheimer’s disease [2]. The compound has completed chemistry, manufacturing, pharmacology, and initial safety studies, positioning it for advanced clinical evaluation as a prophylactic agent targeting amyloid pathology at its source [1] [3].

Properties

CAS Number

1058170-45-8

Product Name

NGP555

IUPAC Name

N-(5-ethyl-2,4-dimethylphenyl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine

Molecular Formula

C23H23FN4S

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C23H23FN4S/c1-5-17-10-20(15(3)8-14(17)2)26-23-27-21(12-29-23)18-6-7-22(19(24)9-18)28-11-16(4)25-13-28/h6-13H,5H2,1-4H3,(H,26,27)

InChI Key

WDEKUGNKKOGFOA-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1C)C)NC2=NC(=CS2)C3=CC(=C(C=C3)N4C=C(N=C4)C)F

Canonical SMILES

CCC1=CC(=C(C=C1C)C)NC2=NC(=CS2)C3=CC(=C(C=C3)N4C=C(N=C4)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.